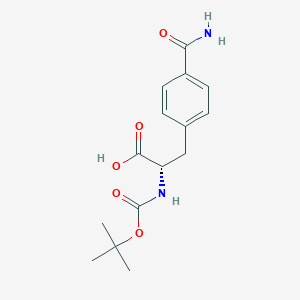

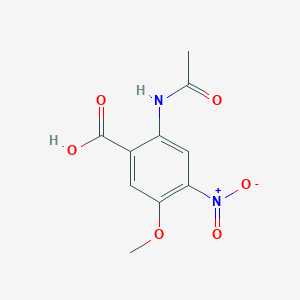

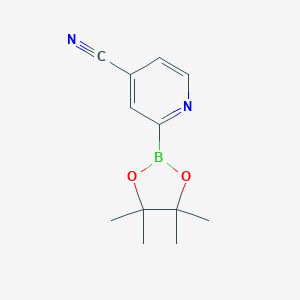

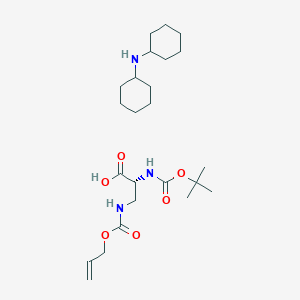

4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Pyrazole derivatives serve as critical building blocks in synthesizing diverse heterocyclic compounds. The unique reactivity of such compounds facilitates the synthesis of various heterocyclic frameworks under mild reaction conditions, offering broad applicability in medicinal and pharmaceutical chemistry. The synthesis approaches involve employing pyrazole derivatives to construct complex molecules with potential biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The versatility of these compounds underscores their significance in developing new therapeutic agents and exploring novel drug candidates (Gomaa & Ali, 2020).

Medicinal and Pharmaceutical Applications

Pyrazoline and pyrazole scaffolds are integral to designing and developing new medicinal agents. Their incorporation into drug molecules has been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural diversity and functionalizability of these scaffolds make them valuable templates in medicinal chemistry, enabling the exploration of novel therapeutic pathways and mechanisms of action. Research has emphasized the role of these compounds in addressing various health conditions, highlighting their potential as leads for drug discovery efforts (Parmar, Vala, & Patel, 2023).

Catalysis and Green Chemistry

Recent studies have explored the application of hybrid catalysts in synthesizing pyrazole derivatives, demonstrating the efficacy of these catalysts in facilitating environmentally friendly and sustainable chemical reactions. The use of organocatalysts, metal catalysts, and green solvents in the synthesis of pyrazoline and pyrazole derivatives aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. These approaches not only enhance the efficiency of synthetic methodologies but also contribute to the development of safer and more sustainable pharmaceutical manufacturing processes (Ray et al., 2022).

Propiedades

IUPAC Name |

4-(3-aminopropyl)-5-phenyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-8-4-7-10-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVHCMQHEROZAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)